Molybdenum carbide (Mo2C)

Catalog No.
S1504783
CAS No.
12069-89-5
M.F
CH4Mo2
M. Wt
207.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum carbide (Mo2C)

CAS Number

12069-89-5

Product Name

Molybdenum carbide (Mo2C)

IUPAC Name

methane;molybdenum

Molecular Formula

CH4Mo2

Molecular Weight

207.9 g/mol

InChI

InChI=1S/CH4.2Mo/h1H4;;

InChI Key

JAGQSESDQXCFCH-UHFFFAOYSA-N

SMILES

C.[Mo].[Mo]

Canonical SMILES

C.[Mo].[Mo]

Catalysis

Mo2C exhibits remarkable catalytic activity similar to noble metals like platinum, but at a significantly lower cost. This makes it a promising alternative for various catalytic processes, including:

  • CO2 hydrogenation: Mo2C demonstrates exceptional selectivity for converting captured carbon dioxide (CO2) into valuable chemicals like carbon monoxide (CO) through a process called the reverse water-gas shift reaction. This holds immense potential for mitigating CO2 emissions and creating sustainable fuel sources .
  • Hydrocarbon conversion: Mo2C finds application in various hydrocarbon conversion processes, including Fischer-Tropsch synthesis, methane dry reforming, and water-gas shift reaction. These processes are crucial for fuel production and refining .

Researchers are actively exploring the potential of Mo2C in other catalytic applications, including biomass conversion and ammonia synthesis.

Electrochemistry

Mo2C's unique properties, such as high electrical conductivity and excellent stability, make it a compelling candidate for various electrochemical applications:

  • Hydrogen evolution reaction (HER): Mo2C shows promising activity and stability for the HER, a crucial step in water electrolysis for clean hydrogen production. Researchers are continuously exploring ways to further enhance its efficiency by incorporating it with other materials like carbon nanotubes .
  • Supercapacitors: Mo2C's high electrical conductivity and large surface area make it a promising material for developing high-performance supercapacitors, essential for storing electrical energy.
  • Batteries: Mo2C is being investigated as a potential electrode material for lithium-ion batteries due to its high capacity and cycling stability .

Molybdenum carbide is a refractory ceramic compound with the chemical formula Mo2C\text{Mo}_2\text{C}. It is characterized by its exceptional hardness and high melting point, which is approximately 2690 C2690\,\text{ C} (4874 °F) . This compound exists in various phases, notably including the beta phase (βMo2C\beta-\text{Mo}_2\text{C}), which has garnered attention for its catalytic properties, particularly in carbon dioxide hydrogenation processes . Molybdenum carbide typically appears as a dark gray powder and has a density of about 8.9g cm38.9\,\text{g cm}^3 .

, particularly under high-temperature conditions. It can react with oxygen to form molybdenum oxide:

Mo2C+3O22MoO3+2CO\text{Mo}_2\text{C}+3\text{O}_2\rightarrow 2\text{MoO}_3+2\text{CO}

Additionally, it can serve as a catalyst in reactions involving hydrogenation and hydrocarbon conversion, demonstrating its utility in various catalytic processes . The compound can also interact with acids, leading to the release of methane and other hydrocarbons under certain conditions.

Molybdenum carbide can be synthesized through several methods:

  • Carbothermal Reduction: This is the most common method, where molybdenum oxide is mixed with carbon sources (like graphite) and heated at high temperatures (around 15002000 C1500-2000\,\text{ C}) in an inert atmosphere.
  • Chemical Vapor Deposition: Molybdenum carbide films can be deposited on substrates using gas-phase precursors under controlled conditions.
  • Mechanical Alloying: This involves high-energy ball milling of molybdenum and carbon powders to produce fine molybdenum carbide particles.
  • Sol-Gel Process: This method allows for the formation of molybdenum carbide from metal alkoxides and carbon precursors at relatively low temperatures .

Interaction studies of molybdenum carbide primarily focus on its catalytic behavior and interactions with various substrates in chemical processes. Research indicates that it exhibits significant activity for hydrogenation reactions, particularly when used as a catalyst for converting carbon dioxide into hydrocarbons. Its interactions with other materials, such as metals or oxides during catalysis, have also been studied to enhance its performance .

Molybdenum CarbideVery High2690°C2690\,°CCutting tools, catalystsTungsten CarbideExtremely High2870°C2870\,°CCutting tools, miningTitanium CarbideHigh2980°C2980\,°CCoatings, cutting tools

Unique Features of Molybdenum Carbide

  • Catalytic Properties: Particularly effective in carbon dioxide hydrogenation.
  • High Melting Point: Among the highest melting points among carbides.
  • Phase Diversity: Exists in multiple phases (e.g., beta phase), each with distinct properties.

Traditional High-Temperature Carburization Techniques

Temperature-Programmed Reaction (TPRe) with Hydrocarbon Feedstocks

Temperature-programmed reaction (TPR) represents one of the most established techniques for synthesizing molybdenum carbide. This approach involves controlled heating of molybdenum oxide precursors in the presence of hydrocarbon-containing atmospheres to facilitate carburization under precisely regulated temperature profiles.

Research investigating the temperature-programmed reaction between hexagonal-shaped h-MoO₃ and high-purity CO under varying heating rates has revealed that ramp rates significantly impact both phase purity and morphology of the resulting Mo₂C. The heating profile directly affects carbon diffusion kinetics and the mechanisms of oxide reduction, leading to variations in crystallite size, specific surface area, and phase composition.

A significant limitation of conventional TPR methods is the formation of carbonaceous deposits on the carbide surface. Studies show that Mo₂C surfaces are frequently covered with carbon and oxygen atoms present during carburization, requiring additional activation treatments. Temperature-programmed reduction (TPR) experiments indicate that Mo₂C reacts readily with O₂ at temperatures as low as 40°C, with the mass gained during oxidation effectively removed through controlled reduction in hydrogen atmospheres at 300°C for Mo₂C.

The morphological evolution during TPR synthesis has been examined through temperature-programmed surface reaction (TPSR) experiments monitoring H₂ and H₂O content changes when MoO₃ nanobelts undergo carburization. These studies provide crucial insights into reaction intermediates and transition states during the oxide-to-carbide transformation.

TPR ParametersTemperature RangeFeedstock GasProduct PhaseSurface Area (m²/g)Reference
Slow ramp (3 K/min)1073-1423 KC₂H₅OH/ArPure Mo₂CNot reported
Medium ramp (6 K/min)1073-1423 KC₂H₅OH/ArMixed phaseNot reported
Fast ramp (9 K/min)1073-1423 KC₂H₅OH/ArMixed phaseNot reported
Isothermal (900°C)900°CN₂ (inert)β-Mo₂CMesoporous (4 nm pores)
H₂ pretreatment500°CH₂Phase-pure Mo₂CNot reported

Gas-Solid Reaction Mechanisms in MoO₂ Precursor Systems

The mechanistic pathways of Mo₂C formation from MoO₂ precursors via gas-solid reactions have been thoroughly investigated. Thermodynamic analysis of the MoO₂-C₂H₅OH-Ar system reveals two distinct reaction routes depending on the temperature regime:

  • At temperatures below 1220K (947°C), MoO₂ undergoes direct conversion to Mo₂C without intermediate metallic Mo formation (MoO₂→Mo₂C pathway).
  • At temperatures above 1235K (962°C), a two-step process occurs where MoO₂ is first reduced to metallic Mo, followed by carburization to form Mo₂C (MoO₂→Mo→Mo₂C pathway).

Non-isothermal reduction experiments confirm these pathways, demonstrating that the reaction initiates at approximately 1073K (800°C) and reaches completion below 1423K (1150°C). X-ray diffraction analysis confirms the formation of phase-pure Mo₂C through this approach.

The reaction mechanism is governed by two competing processes: at lower temperatures, a pseudomorphic transformation dominates, while at elevated temperatures, alternative mechanisms become predominant. This temperature-dependent behavior offers opportunities for tailoring the synthesis to achieve desired morphological and structural characteristics.

Advancements in Low-Temperature Synthesis Approaches

Sol-Gel Precursor Strategies Using Molybdenum Blue Dispersions

A significant advancement in Mo₂C synthesis involves utilizing molybdenum blue dispersions as versatile precursors. Molybdenum blues are stable colloidal dispersions of nanocluster molybdenum compounds obtained by reducing molybdates in acidic media using various reducing agents.

The sol-gel transition of molybdenum blue offers remarkable versatility for fabricating diverse Mo₂C-based materials including fibers, coatings, and supported catalysts. These dispersions maintain aggregative and chemical stability in the pH range from 0.8 to 3.0, with the ability to concentrate up to 8 wt.% without loss of sedimentation stability.

A systematic investigation of Mo₂C synthesis through thermal decomposition of molybdenum blue xerogels obtained using ascorbic acid has established critical relationships between the molar ratio of reducing agent to molybdenum ([R]/[Mo]) and the resulting carbide properties. This approach offers several advantages:

  • The synthesis can be conducted in an inert atmosphere
  • No separate carburization step is required
  • The resulting Mo₂C exhibits a well-defined mesoporous structure with narrow pore size distribution (predominantly 4 nm)

Thermogravimetric analysis reveals that significant weight loss (approximately 30%) occurs between 50-250°C due to water removal. Carbide formation completes at around 800°C, with phase composition highly dependent on the [R]/[Mo] ratio.

[R]/[Mo] Molar RatioReducing AgentResulting Phase CompositionReference
0.2Ascorbic acidMoO₂
1.0Ascorbic acidβ-Mo₂C
4.0Glucoseβ-Mo₂C
5.0Glucoseβ-Mo₂C (maximum intensity)
>5.0Glucoseβ-Mo₂C + η-MoC + amorphous carbon
4.0-9.0HydroquinoneVarious phases with surface areas 7.1-203.0 m²/g

The choice of reducing agent (glucose, hydroquinone, or ascorbic acid) significantly impacts the morphology, phase composition, and surface area of the synthesized molybdenum carbides. Samples with lower reducing agent content (glucose, R/Mo = 4-5) yield predominantly β-Mo₂C phase, while increased reducing agent content leads to the formation of η-MoC and amorphous carbon.

Ethanol-Mediated Pyrometallurgical Reduction Pathways

Ethanol-mediated pyrometallurgical reduction represents an environmentally conscious approach to Mo₂C synthesis. Liquid ethanol (C₂H₅OH) serves as both reducing and carbonizing agent, offering numerous advantages including renewability, cost-effectiveness, high hydrogen content, safe handling, biodegradability, and abundant availability from various sources (biomass, plants, and waste materials).

Thermodynamic analysis of the MoO₂-C₂H₅OH-Ar system (with Ar/C₂H₅OH molar ratio of 6.82) provides crucial insights into the reaction pathways and optimal conditions for Mo₂C formation. The equilibrium phase diagram reveals temperature-dependent reaction routes:

  • Below 1220K: Direct reduction and carburization (MoO₂→Mo₂C)
  • Above 1235K: Sequential reduction then carburization (MoO₂→Mo→Mo₂C)

Non-isothermal reduction studies at different ramping rates (3, 6, and 9 K/min) demonstrate that all weight changes commence at approximately 1073K (800°C) and complete below 1423K (1150°C), with final weight changes of around -20.32% corresponding to the theoretical conversion from MoO₂ to Mo₂C.

The DTG (differential thermogravimetry) curves reveal significant mechanistic differences based on heating rates:

  • At 3K/min: Single peak indicating direct one-step formation of Mo₂C
  • At ≥6K/min: Two peaks suggesting a partial two-step reaction pathway

This ethanol-mediated approach offers a simplified technological process compared to traditional methods, with potential for industrial scalability.

Novel Synthesis Frameworks

Metal-Organic Framework (MOF)-Guided Growth of Mo₂C/C Composites

Metal-organic frameworks (MOFs) have emerged as sophisticated templates for guided growth of Mo₂C nanostructures embedded within carbon matrices. This approach enables precise control over particle size, distribution, and the creation of hierarchical porous architectures beneficial for catalytic applications.

A notable advancement involves synthesizing ultrafine Mo₂C nanoparticles embedded in an N and P co-doped carbon matrix (Mo₂C@NPC) using ZIF-8 (a zeolitic imidazolate framework) encapsulated with molybdenum-based polyoxometalates (PMo₁₂). The uniform distribution of PMo₁₂ within the ZIF-8 framework results in the formation of ultrafine Mo₂C nanocrystallites encapsulated in a porous carbon matrix after pyrolysis.

The resulting Mo₂C@NPC composite demonstrates exceptional electrocatalytic performance:

  • Oxygen reduction reaction (ORR) activity with an onset potential of ~1.01 V
  • Half-wave potential of ~0.90 V
  • Tafel slope of 51.7 mV dec⁻¹ at 1600 rpm in 0.1 M KOH

When implemented as an ORR catalyst in zinc-air batteries, the material achieves a power density of 266 mW cm⁻² and specific capacity of 780.9 mA h g⁻¹, surpassing commercial Pt/C catalysts.

Experimental and theoretical investigations attribute this remarkable performance to three key factors:

  • Highly porous architecture facilitating mass transport
  • Uniform distribution of ultrafine Mo₂C nanocrystallites
  • Synergistic effects of N and P co-doping in the carbon matrix

A similar approach utilizing ammonium molybdate as molybdenum source, glucose as carbon source, and ammonia as nitrogen source has been demonstrated for direct one-pot synthesis of Mo₂C on N-doped porous carbon sheets. The resulting composite exhibits excellent hydrogen evolution reaction (HER) performance with overpotentials of 133 and 95 mV and Tafel slopes of 76 and 69 mV dec⁻¹ for Mo₂C and Mo₂C-NC respectively.

Liquid Indium-Catalyzed Chemical Vapor Deposition (CVD)

Chemical vapor deposition (CVD) represents a promising approach for producing Mo₂C crystals with large area, controlled thickness, and reduced defect density. While liquid copper has traditionally served as a catalyst substrate, its high melting temperature (1085°C) has motivated the exploration of alternatives.

A significant breakthrough involves the synthesis of large-area thin Mo₂C crystals at substantially lower temperatures using liquid indium as a catalyst substrate. This approach offers additional advantages for post-synthesis processing due to indium's facile etching characteristics, simplifying the transfer process.

Comprehensive characterization using SEM, EDS, Raman spectroscopy, XPS, and XRD reveals that hexagonal Mo₂C crystals with orthorhombic structure grow along specific crystallographic directions together with amorphous carbon thin films on the indium substrate. Detailed investigation of the growth mechanism has led to the development of a predictive model.

Atomic force microscopy (AFM) studies validate this model, demonstrating that the vertical thickness of Mo₂C crystals decreases inversely with indium layer thickness for a given reaction time. This relationship provides a valuable parameter for controlling the dimensional characteristics of the synthesized carbide.

Additional innovative approaches include:

  • Continuous Millifluidic Processes: An exceptionally mild and scalable solution-phase synthesis route utilizes continuous flow millifluidic reactors for thermolytic decomposition of Mo(CO)₆ at temperatures as low as 320°C. This method yields phase-pure α-MoC₁₋ₓ nanoparticles that are colloidally stable and resistant to bulk oxidation in air.

  • Pulsed Joule Heating: A rapid synthesis technique using pulsed Joule heating (PJH) enables controlled production of high-purity molybdenum carbides (β-Mo₂C, η-MoC₁₋ₓ, and α-MoC₁₋ₓ) within seconds using MoO₃/4-Cl-o-phenylenediamine as hybrid precursor. This method allows precise control over carbon diffusion, achieving phase purity up to 96.89 wt%.

Synthesis MethodTemperaturePrecursorsKey AdvantagesPhase PurityReference
Liquid In-CVD<1085°CNot specifiedLarge-area thin crystals, facile transferOrthorhombic Mo₂C
Continuous Millifluidic320°CMo(CO)₆Mild conditions, colloidal stabilityα-MoC₁₋ₓ
Pulsed Joule HeatingRapid heatingMoO₃/4-Cl-o-phenylenediamineSeconds-scale synthesisUp to 96.89 wt%
MOF-DerivedPyrolysisZIF-8, PMo₁₂Ultrafine particles in porous carbonMo₂C@NPC

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

12069-89-5

General Manufacturing Information

Molybdenum carbide (Mo2C): ACTIVE

Dates

Modify: 2024-04-14

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